molecular formula C20H19ClF3N3O5 B4221163 [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid

[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B4221163
M. Wt: 473.8 g/mol
InChI Key: PWSKRNHWQMFZFC-UHFFFAOYSA-N
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Description

[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of various functional groups, such as the nitro group, chlorophenyl group, and piperidine ring, contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzoyl ring using a nitrating agent like nitric acid.

    Chlorination: Substitution of a hydrogen atom on the phenyl ring with a chlorine atom using chlorinating agents such as thionyl chloride.

    Amidation: Formation of the amide bond between the piperidine ring and the benzoyl group through a condensation reaction with reagents like carbodiimides.

    Trifluoroacetylation: Addition of the trifluoroacetate group to the amine using trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(2-chlorophenyl)-1-(3-aminobenzoyl)-4-piperidinamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.

    Inhibit Enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(3-nitrobenzoyl)-4-piperidinamine
  • N-(2-chlorophenyl)-1-(3-aminobenzoyl)-4-piperidinamine
  • N-(2-chlorophenyl)-1-(3-nitrobenzoyl)-4-piperidinamine hydrochloride

Uniqueness

[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which can enhance its solubility and stability. This modification may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(2-chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3.C2HF3O2/c19-16-6-1-2-7-17(16)20-14-8-10-21(11-9-14)18(23)13-4-3-5-15(12-13)22(24)25;3-2(4,5)1(6)7/h1-7,12,14,20H,8-11H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKRNHWQMFZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Reactant of Route 2
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Reactant of Route 3
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Reactant of Route 4
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Reactant of Route 5
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid

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